2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
The compound 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . In this process, the organoboron compound (in this case, our compound) transfers an organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, in which this compound may participate, are integral to the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways .
Result of Action
As a potential reagent in Suzuki–Miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Factors such as temperature, ph, and the presence of a metal catalyst can significantly impact the efficiency of suzuki–miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2H-pyrazolo[3,4-b]pyridine with a boronic acid derivative under specific conditions. The reaction conditions often require the use of palladium catalysts and a suitable solvent, such as toluene or dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and a suitable solvent (e.g., water/ethanol mixture).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Oxidized Products: Depending on the specific oxidizing agent used.
Reduced Products: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: It can be used as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of advanced materials and polymers.
Comparison with Similar Compounds
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Another boronic acid derivative with similar applications in cross-coupling reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of novel copolymers.
Uniqueness: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine is unique due to its specific structural features and its efficiency in cross-coupling reactions, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-6-9-8-17(5)16-11(9)15-7-10/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZJRKLLGMMELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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